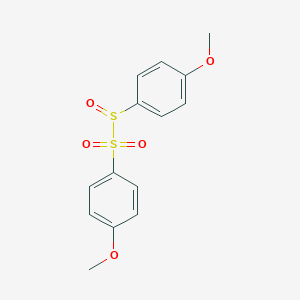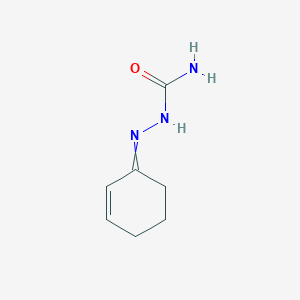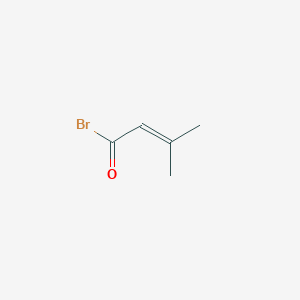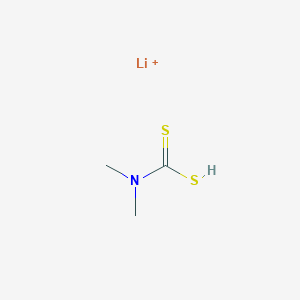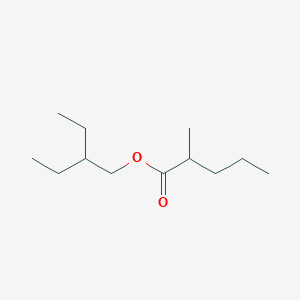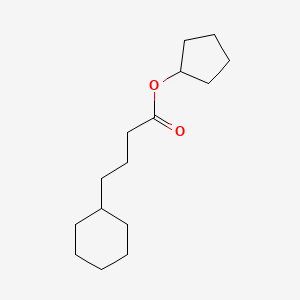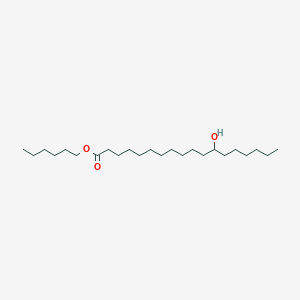
Octadecanoic acid, 12-hydroxy-, hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 12-hydroxy-, hexyl ester: is a chemical compound with the molecular formula C24H48O3 and a molecular weight of 384.63612 . It is also known by other names such as Hexyl stearate and Hexyl octadecanoate . This compound is a type of ester derived from octadecanoic acid (stearic acid) and hexanol, and it is commonly used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, hexyl ester typically involves the esterification of octadecanoic acid with hexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecanoic acid, 12-hydroxy-, hexyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to octadecanoic acid and hexanol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Octadecanoic acid and hexanol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecanoic acid, 12-hydroxy-, hexyl ester is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of fatty acid esters on cellular processes .
Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and surfactant. It is also used in the formulation of cosmetics and personal care products due to its emollient properties .
Wirkmechanismus
The mechanism of action of octadecanoic acid, 12-hydroxy-, hexyl ester involves its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexyl stearate: Similar in structure but lacks the hydroxyl group at the 12th position.
Octadecyl hexadecanoate: Another ester of a long-chain fatty acid and alcohol, but with different chain lengths.
Methyl ricinoleate: An ester of ricinoleic acid and methanol, with a hydroxyl group at the 12th position but a different alcohol component.
Uniqueness: Octadecanoic acid, 12-hydroxy-, hexyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group at the 12th position, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
Eigenschaften
CAS-Nummer |
6030-16-6 |
|---|---|
Molekularformel |
C24H48O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
hexyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h23,25H,3-22H2,1-2H3 |
InChI-Schlüssel |
GCSHABMPHFMMAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



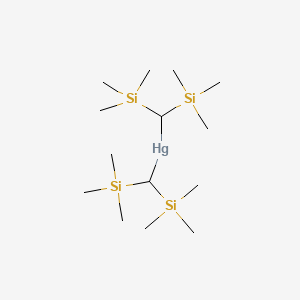


![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
